molecular formula C16H24O4 B10821887 Fumarranol

Fumarranol

Número de catálogo: B10821887
Peso molecular: 280.36 g/mol
Clave InChI: CANZHCRPLGNWCR-LMINUHAASA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fumarranol is a synthetic methionine aminopeptidase 2 (MetAP2) inhibitor developed as a derivative of the natural antibiotic fumagillin. It was designed to address the neurotoxicity limitations of its parent compound while retaining potent anti-malarial activity . MetAP2 is a critical enzyme for protein synthesis in eukaryotic cells, and its inhibition disrupts parasitic growth by preventing post-translational modifications essential for survival . This compound specifically targets Plasmodium falciparum MetAP2 (PfMetAP2), a homolog of human MetAP2, and demonstrates high binding affinity to the parasite enzyme . Preclinical studies indicate its efficacy in reducing malaria parasite load in murine models, with lower toxicity compared to fumagillin . Characterization of this compound adheres to IUPAC nomenclature and analytical standards, with structural validation via NMR spectroscopy, mass spectrometry, and elemental analysis .

Propiedades

Fórmula molecular

C16H24O4

Peso molecular

280.36 g/mol

Nombre IUPAC

(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C16H24O4/c1-10(2)5-6-12-14(3,20-12)13-15(9-17)8-7-11(18)16(13,15)19-4/h5,12-13,17H,6-9H2,1-4H3/t12-,13?,14+,15-,16+/m1/s1

Clave InChI

CANZHCRPLGNWCR-LMINUHAASA-N

SMILES isomérico

CC(=CC[C@@H]1[C@@](O1)(C)C2[C@]3([C@@]2(C(=O)CC3)OC)CO)C

SMILES canónico

CC(=CCC1C(O1)(C)C2C3(C2(C(=O)CC3)OC)CO)C

Origen del producto

United States

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Fumagillin: Structural and Functional Analog

Fumagillin, a naturally occurring antibiotic, was the first MetAP2 inhibitor identified. Both Fumarranol and fumagillin share a core epoxyquinone structure critical for covalent binding to MetAP2’s catalytic site . However, this compound incorporates chemical modifications to reduce off-target effects. While fumagillin exhibits irreversible binding to human MetAP2, causing neurotoxicity, this compound shows reversible interaction, mitigating adverse effects .

Efficacy Comparison in Preclinical Models

In vitro studies demonstrate that both compounds inhibit Plasmodium falciparum growth at nanomolar concentrations. This compound achieved 90% parasite suppression in cultured erythrocytes, comparable to fumagillin . In murine malaria models, a 4-day this compound regimen reduced parasitemia by 99%, matching fumagillin’s efficacy.

Toxicity and Selectivity Profiles

Fumagillin’s neurotoxicity arises from its irreversible inhibition of human MetAP2, leading to neuronal apoptosis. Selectivity assays reveal this compound’s 10-fold higher affinity for PfMetAP2 over human MetAP2, whereas fumagillin exhibits equal binding to both isoforms .

Research Findings and Future Perspectives

This compound represents a significant advancement in anti-malarial drug development, combining fumagillin’s efficacy with improved safety. Key findings include:

  • Mechanistic Validation: this compound’s reversible binding to PfMetAP2 was confirmed via crystallography and enzymatic assays .
  • Toxicity Mitigation: No neurotoxicity was observed in murine models at doses effective against malaria .
  • Resistance Avoidance: Unlike Smoothened inhibitors (e.g., NanoHHI), this compound targets a conserved enzyme, reducing resistance risk .

Future research should explore structural analogs to enhance PfMetAP2 specificity and evaluate pharmacokinetic properties in primates. Combinatorial therapies with artemisinin derivatives may further optimize outcomes .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.